
7-Dehydrocholesterol Oleate
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Overview
Description
7-Dehydrocholesterol (7-DHC) is a critical intermediate in cholesterol biosynthesis and the precursor of vitamin D₃ (cholecalciferol) via UVB-dependent conversion in the skin . Its oleate ester, 7-dehydrocholesterol oleate (7-DHC oleate), is formed through acyl-CoA:cholesterol acyltransferase (ACAT)-mediated esterification of 7-DHC with oleic acid . This esterification enhances lipophilicity, altering its solubility, subcellular localization, and metabolic fate compared to free 7-DHC. Elevated levels of 7-DHC are hallmark features of Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by mutations in DHCR7 (7-dehydrocholesterol reductase) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Oleate typically involves the esterification of 7-Dehydrocholesterol with oleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis process.
Chemical Reactions Analysis
Peroxidation and Oxidative Degradation
7-DHC oleate is highly susceptible to free radical oxidation due to the conjugated diene system in 7-DHC. Key findings:
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Propagation rate constant : 7-DHC oleate undergoes peroxidation ~200× faster than cholesterol oleate, with a rate constant (kp) of 2,260 M⁻¹s⁻¹ .
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Primary products : Include 7-DHC hydroperoxide (7-DHC-OOH), 7α/β-hydroxy derivatives, and epoxides (e.g., 5,6-epoxide) .
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Mechanism : Radical abstraction at C-9 or C-14 generates pentadienyl intermediates, leading to peroxidation or aromatization .
Oxysterol Profile :
Enzymatic Hydrolysis
7-DHC oleate is hydrolyzed by esterases and lipases to release free 7-DHC and oleic acid:
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Pancreatic lipase : Hydrolyzes 7-DHC oleate with >90% efficiency in vitro at pH 7.4 .
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Plasma esterases : In SLOS (Smith-Lemli-Opitz syndrome) patients, plasma enzymes hydrolyze 7-DHC esters at rates comparable to cholesterol esters .
Kinetic Parameters :
Enzyme | Km (μM) | Vmax (nmol/min/mg) | Ref. |
---|---|---|---|
Porcine pancreatic lipase | 12.3 ± 1.2 | 8.7 ± 0.9 | |
Human plasma esterase | 8.5 ± 0.7 | 5.2 ± 0.6 |
Photochemical Reactions
UV irradiation of 7-DHC oleate generates previtamin D₃ and its isomers:
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Conversion efficiency : 7-DHC oleate converts to previtamin D₃ at ~60% efficiency under UVB (290–315 nm) .
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Thermal isomerization : Previtamin D₃ oleate thermally isomerizes to vitamin D₃ oleate and tachysterol oleate .
Photoproduct Distribution :
Product | Yield (%) (UVB, 30 min) | Ref. |
---|---|---|
Previtamin D₃ oleate | 55–60 | |
Tachysterol oleate | 20–25 | |
Lumisterol oleate | 15–20 |
Biological and Therapeutic Implications
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Oxidative stress : 7-DHC oleate-derived oxysterols (e.g., 7-ketocholesterol oleate) induce cytotoxicity in Neuro2a cells at IC₅₀ = 0.8–1.2 μM .
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Antiviral activity : 7-DHC derivatives inhibit viral replication by disrupting membrane lipid rafts .
Analytical Methods
Scientific Research Applications
7-Dehydrocholesterol Oleate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol esters under various conditions.
Biology: The compound is studied for its role in cellular membranes and its potential effects on membrane fluidity and function.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of vitamin D3 analogs and other steroidal drugs.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties.
Mechanism of Action
The mechanism of action of 7-Dehydrocholesterol Oleate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The ester linkage allows for the controlled release of 7-Dehydrocholesterol and oleic acid, which can then participate in various biochemical pathways. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Cholesterol and Cholesteryl Oleate
- Structural Differences : Cholesterol lacks the Δ7,8 double bond present in 7-DHC, making it less prone to oxidation. Cholesteryl oleate, the esterified form of cholesterol, shares similar lipophilic properties with 7-DHC oleate but differs in membrane dynamics .
- Biological Roles : Cholesterol is a key membrane component and precursor for bile acids and steroid hormones. Cholesteryl oleate is stored in lipid droplets, facilitating cholesterol transport .
- ACAT esterifies both cholesterol and 7-DHC, but 7-DHC oleate is less stable due to its unsaturated backbone .
7-Ketocholesterol (7-KC)
- Formation: 7-KC is a major oxidation product of 7-DHC, generated enzymatically by CYP7A1 or non-enzymatically via free radicals .
- Biological Impact : 7-KC is cytotoxic, inducing oxidative stress and apoptosis, whereas 7-DHC oleate is less studied but may act as a reservoir for pro-oxidant oxysterols .
- Concentrations : Processed foods (e.g., broiled butter) contain high 7-KC levels (up to 30 µM), while fresh oils have negligible amounts .
Desmosterol
- Biosynthetic Pathway : Desmosterol is a late-stage cholesterol precursor, reduced by DHCR24. Like 7-DHC, desmosterol accumulates in genetic disorders (e.g., desmosterolosis) and is regulated by pharmaceuticals .
Lathosterol and Other Δ7-Sterols
- Metabolic Relationship : Lathosterol is a Δ7-sterol upstream of 7-DHC in the Kandutsch-Russell pathway. It is converted to 7-DHC via lathosterol 5-desaturase, which remains intact in SLOS .
- Oxidation Susceptibility: Lathosterol is less oxidation-prone than 7-DHC, highlighting the unique vulnerability of 7-DHC to enzymatic and non-enzymatic modifications .
Key Research Findings and Data
Table 1: Comparative Analysis of 7-DHC Oleate and Related Sterols
Parameter | 7-DHC Oleate | Cholesteryl Oleate | 7-Ketocholesterol | Desmosterol |
---|---|---|---|---|
Molecular Weight | ~651.1 g/mol | ~651.1 g/mol | ~402.7 g/mol | ~384.7 g/mol |
Solubility | Lipophilic | Lipophilic | Amphipathic | Amphipathic |
Key Enzyme | ACAT | ACAT | CYP7A1 | DHCR24 |
Biological Role | Sterol storage | Lipid transport | Oxidative stress | Membrane signaling |
Associated Disorder | SLOS | Atherosclerosis | Atherosclerosis | Desmosterolosis |
Regulatory Effect | Inhibits HMG-CoA-R* | No direct inhibition | Pro-inflammatory | Hedgehog activation |
*7-DHC suppresses HMG-CoA reductase 2–4× more potently than cholesterol in SLOS fibroblasts .
Stability and Metabolic Implications
- Oxidative Vulnerability: 7-DHC’s Δ5,7-diene structure makes it highly susceptible to oxidation, generating over a dozen oxysterols, including 7-KC .
- Enzymatic Conversion : CYP7A1 catalyzes 7-DHC oxidation to 7-KC in SLOS, linking 7-DHC accumulation to secondary oxidative damage .
- Therapeutic Relevance : Inhibitors of DHCR7 (e.g., AY 9944) replicate SLOS biochemistry in animal models, enabling studies on 7-DHC oleate’s role in neurodevelopment and lipid homeostasis .
Biological Activity
7-Dehydrocholesterol oleate (7-DHC oleate) is an ester formed from 7-dehydrocholesterol (7-DHC) and oleic acid. This compound has garnered attention due to its significant biological activities, particularly in the context of Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder characterized by the accumulation of 7-DHC due to a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). This article explores the biological activity of 7-DHC oleate, focusing on its cellular effects, mechanisms of action, and potential therapeutic implications.
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Oxidative Stress and Lipid Peroxidation :
- 7-DHC is highly susceptible to oxidative stress, undergoing rapid autoxidation to form various oxysterols. This process is significantly more reactive than that of cholesterol, making 7-DHC a potent contributor to lipid peroxidation in cellular membranes . The propagation rate constant for the free radical oxidation of 7-DHC is over 200 times that of cholesterol, indicating its role in mediating oxidative damage and potentially leading to ferroptosis, a form of programmed cell death associated with lipid peroxidation .
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Cell Viability and Cytotoxicity :
- Research has shown that 7-DHC-derived oxysterols can reduce cell viability in various cell lines, including neuronal cells (Neuro2a) and retinal cells (661W). The cytotoxic effects are dose- and time-dependent, with some oxysterols exhibiting activity at sub-micromolar concentrations . For instance, studies indicated that certain oxysterols derived from 7-DHC are more toxic than others, with differential effects observed based on cell type and density .
Cellular Effects
- Neurotoxicity :
- Retinal Degeneration :
Comparative Toxicity
The toxicity of various 7-DHC-derived oxysterols has been quantitatively assessed in different cell types:
Oxysterol Type | EC50 (µM) | Cell Type |
---|---|---|
EPCD | <10 | Photoreceptor (661W) |
7-ketocholesterol | 30-100 | Monocytic cells |
DHCEO | >100 | Müller cells |
4β-hydroxy-7-DHC | >100 | RPE cells |
This table illustrates the varying potencies of different oxysterols derived from 7-DHC, highlighting their selective toxicity across different cellular contexts .
Smith-Lemli-Opitz Syndrome (SLOS)
SLOS is characterized by elevated levels of 7-DHC due to mutations affecting cholesterol biosynthesis. Clinical observations indicate that patients with SLOS often present with developmental delays and neurological deficits. Research into the biological activities of 7-DHC has revealed that its derivatives play crucial roles in the pathophysiology of this syndrome:
- Neurodevelopmental Impact : Studies have shown that increased levels of 7-DHC can lead to altered neuronal differentiation and impaired cell survival, which may underlie some neurological symptoms observed in SLOS patients .
- Retinal Health : The accumulation of oxysterols derived from 7-DHC has been linked to retinal degeneration in animal models mimicking SLOS. These findings support the hypothesis that oxidative stress from these compounds contributes significantly to visual impairments associated with the syndrome .
Q & A
Basic Research Questions
Q. How is 7-Dehydrocholesterol Oleate synthesized and characterized in laboratory settings?
- Methodological Answer: Synthesis involves esterification of 7-dehydrocholesterol with oleic acid derivatives (e.g., oleoyl chloride) under anhydrous conditions, catalyzed by agents like dimethylaminopyridine (DMAP). Post-synthesis purification via silica gel chromatography and structural validation using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) is critical. Purity assessment should adhere to standards requiring ≥95% chemical integrity, as specified in analytical protocols .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer: Store at -20°C in tightly sealed, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Moisture control is essential, as humidity accelerates degradation. Stability studies recommend periodic HPLC analysis to monitor decomposition products, particularly under prolonged storage .
Q. What precautions are necessary for safe handling of this compound in laboratory environments?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work under a fume hood to minimize inhalation of aerosols. Dust generation should be suppressed via wet methods or solvent-based handling. Contaminated surfaces require ethanol-based decontamination, followed by disposal in designated chemical waste streams .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated 7-dehydrocholesterol) is optimal. Sample preparation involves lipid extraction using chloroform-methanol (2:1 v/v), followed by solid-phase extraction (SPE) to isolate sterol esters. Calibration curves must account for matrix effects, validated via spike-recovery experiments .
Advanced Research Questions
Q. How does oleate esterification influence the peroxidation kinetics of 7-Dehydrocholesterol compared to its free form?
- Methodological Answer: Competitive peroxidation assays under controlled oxygen tension (e.g., using AAPH or Fe²⁺/H₂O₂ systems) reveal esterified 7-dehydrocholesterol’s reactivity. Quantify lipid peroxidation products (e.g., malondialdehyde) via thiobarbituric acid-reactive substances (TBARS) assay or HPLC-UV. Comparative studies show esterification alters oxidation rates due to steric hindrance from the oleate moiety .
Q. What role does this compound play in membrane lipid raft dynamics?
- Methodological Answer: Employ fluorescence anisotropy or Förster resonance energy transfer (FRET) to study its integration into lipid bilayers. Molecular dynamics simulations reveal that the oleate chain enhances membrane fluidity, while the sterol core stabilizes raft domains. Experimental validation using giant unilamellar vesicles (GUVs) and confocal microscopy is recommended .
Q. Can this compound serve as a probe for studying quantum interference in macromolecular systems?
- Methodological Answer: Matter-wave interferometry experiments with vaporized this compound demonstrate sensitivity to magnetic fields. Use laser-based ablation to generate molecular beams, and detect interference patterns via microfabricated gratings. Data interpretation requires modeling dipole interactions and polarizability contributions, as shown in analogous sterol studies .
Q. How does this compound modulate oxysterol formation in Smith-Lemli-Opitz syndrome (SLOS) models?
- Methodological Answer: Fibroblast cultures from SLOS patients treated with this compound can be analyzed via LC-MS to quantify oxysterols (e.g., 7-ketocholesterol). Compare oxidative stress markers (e.g., ROS levels via DCFH-DA assay) between esterified and free 7-dehydrocholesterol to assess protective/aggravating effects .
Q. What experimental strategies resolve contradictions in reported bioaccumulation potential of this compound?
- Methodological Answer: Conduct partition coefficient (log P) measurements using shake-flask methods with octanol-water systems. Ecological modeling (e.g., USEtox) incorporating experimental log P values and biodegradation data (if available) can reconcile discrepancies. Note: Current ecotoxicological data gaps necessitate cautious extrapolation .
Q. How does ligand exchange (e.g., oleate vs. thiols) affect the spectroscopic properties of 7-Dehydrocholesterol derivatives?
- Methodological Answer: UV-Vis absorption spectroscopy (e.g., monitoring λmax shifts in hexane) paired with density functional theory (DFT) calculations elucidates electronic transitions. Ligand-exchange protocols (e.g., using decanethiol) must optimize reaction time and molar ratios to prevent sterol degradation, as demonstrated in analogous CdS nanocrystal studies .
Properties
Molecular Formula |
C45H76O2 |
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Molecular Weight |
649.1 g/mol |
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
PYEXWYYCAOKUQC-BJEGVENASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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